molecular formula C6H14N2O4Si B14561639 Ethyl nitro(trimethylsilyl)carbamate CAS No. 62261-07-8

Ethyl nitro(trimethylsilyl)carbamate

Cat. No.: B14561639
CAS No.: 62261-07-8
M. Wt: 206.27 g/mol
InChI Key: MEWPRCFFHFUZBJ-UHFFFAOYSA-N
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Description

Ethyl nitro(trimethylsilyl)carbamate is a chemical reagent designed for research applications, particularly in synthetic organic chemistry. This compound is expected to be structurally related to a class of thermally stable tertiary N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates, which have been utilized in the study of more labile secondary N-nitrosocarbamates . The 2-(trimethylsilyl)ethyl group can be cleaved with fluoride ions, offering a strategic pathway to generate and isolate reactive intermediates under mild conditions . The nitro group incorporated into the structure may serve to modulate the compound's reactivity or electronic properties, making it a valuable tool for methodological development. Research in this area contributes to the broader understanding of carbamate chemistry, a class of compounds with significant importance in medicinal chemistry as peptide bond surrogates and in the design of pharmaceuticals and prodrugs . Carbamate functional groups are known for their good chemical and proteolytic stability, which is a key attribute in drug discovery . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62261-07-8

Molecular Formula

C6H14N2O4Si

Molecular Weight

206.27 g/mol

IUPAC Name

ethyl N-nitro-N-trimethylsilylcarbamate

InChI

InChI=1S/C6H14N2O4Si/c1-5-12-6(9)7(8(10)11)13(2,3)4/h5H2,1-4H3

InChI Key

MEWPRCFFHFUZBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N([N+](=O)[O-])[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies for Ethyl Nitro Trimethylsilyl Carbamate

Precursor Synthesis and Intermediate Functionalization Strategies

The ethyl carbamate (B1207046) scaffold is a fundamental building block for a wide array of chemical compounds. Its synthesis can be achieved through several established methods, each offering distinct advantages regarding starting materials, reaction conditions, and scalability. A primary industrial method involves the reaction of urea (B33335) with ethanol (B145695). Another common laboratory-scale synthesis is the reaction of ethyl chloroformate with ammonia (B1221849). More advanced strategies allow for the preparation of N-substituted carbamates, which are valuable intermediates in various fields.

Detailed research has explored various catalysts and conditions to optimize these syntheses. For instance, the reaction between urea and ethanol can be catalyzed by metal oxides at elevated temperatures and pressures to achieve high yields. sci-hub.se Another approach involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide, which proceeds under mild conditions. acs.org Tin-catalyzed transcarbamoylation reactions, using phenyl carbamate as the carbamoyl (B1232498) donor, also provide an efficient route to carbamates with broad functional group tolerance. organic-chemistry.org

Table 1: Selected Synthetic Methods for Ethyl Carbamate and Derivatives

Method Reactants Reagents/Catalysts Conditions Typical Yield Ref.
Alcoholysis of Urea Urea, Ethanol Metal Oxide 100–200 °C, 0.1–2.0 MPa >95% sci-hub.se
Ammonolysis Ethyl Chloroformate, Ammonia - - - researchgate.net
From Isocyanates Isocyanate, Ethanol - Varies - -
Transcarbamoylation Alcohol, Phenyl Carbamate Dibutyltin maleate Toluene, 90 °C Good to Excellent organic-chemistry.org
Three-Component Coupling Amine, CO₂, Iodoethane DBU Acetonitrile, Room Temp. Up to 95% acs.orgudayton.edu

Silylation is a crucial step for introducing the trimethylsilyl (B98337) (TMS) group, which can serve as a protecting group or modify the reactivity of the carbamate nitrogen. This transformation typically involves the reaction of the carbamate's N-H bond with an electrophilic silicon reagent.

N-silylation of carbamates is a well-established functionalization technique. The process involves the substitution of the hydrogen atom on the carbamate nitrogen with a trimethylsilyl group. One effective method is the silylation of ammonium (B1175870) carbamates, which are formed from the reaction of aliphatic amines with carbon dioxide. sci-hub.se This approach provides high yields of the desired N-trimethylsilyl carbamates. sci-hub.se The resulting silylcarbamates are versatile intermediates in organic synthesis. sci-hub.se For instance, N,O-Bis(trimethylsilyl)carbamate is noted as an extremely suitable reagent for the silylation of alcohols and phenols, with carbon dioxide and ammonia as the only by-products. sigmaaldrich.com

A variety of silylating agents can be employed to introduce the TMS group, with trimethylsilyl halides, particularly Trimethylchlorosilane (TMCS), being among the most common and cost-effective. The reaction of ammonium carbamates with TMCS proceeds efficiently to yield N-monoalkyl- and N,N-dialkyl-trimethylsilyl carbamates in high yields (85-95%). sci-hub.seresearchgate.net

Other powerful silylating agents are also used, depending on the substrate and desired reaction conditions. These reagents, often referred to as silylamides, are known for their high reactivity. The choice of reagent can be critical for achieving high conversion and avoiding side reactions.

Table 2: Common Reagents for N-Silylation of Carbamates and Related Compounds

Reagent Abbreviation By-products Characteristics Ref.
Trimethylchlorosilane TMCS HCl Requires a base (e.g., triethylamine) to neutralize HCl. sci-hub.seresearchgate.net
Hexamethyldisilazane HMDS NH₃ Mild; often requires a catalyst. researchgate.net
N,O-Bis(trimethylsilyl)acetamide BSA N-methylacetamide Powerful silyl (B83357) donor; volatile by-products. researchgate.net
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA N-methyltrifluoroacetamide More reactive than BSA. wordpress.com
N-(Trimethylsilyl)imidazole TMSI Imidazole Very powerful reagent, especially for hydroxyl groups. researchgate.netresearchgate.net

The final functionalization step is the introduction of a nitro group onto the silylated nitrogen center. This transformation forms an N-nitrocarbamate, a class of high-energy compounds. The stability of the N-Si bond under nitrating conditions is a key consideration for the success of this step.

The N-nitration of carbamates is typically achieved using strong electrophilic nitrating agents. The active electrophile in these reactions is the nitronium ion (NO₂⁺). rsc.orgmasterorganicchemistry.com A classic and effective method for the N-nitration of aliphatic and alicyclic carbamates involves the use of a mixture of fuming nitric acid and acetic anhydride (B1165640). bu.edu This combination generates acetyl nitrate (B79036) in situ, which acts as the source of the nitronium ion. This method has been shown to be effective for complete nitration, whereas using nitric acid alone often requires large excesses of the reagent. bu.edu

Other potent nitrating systems can also be employed, particularly for less reactive substrates or when milder conditions are required. These advanced reagents generate the highly electrophilic nitronium ion under non-acidic or anhydrous conditions, which can be advantageous for sensitive substrates.

Table 3: Selected Electrophilic Reagents for N-Nitration

Nitrating Agent/System Active Species Conditions Characteristics Ref.
Fuming Nitric Acid / Acetic Anhydride Acetyl Nitrate (generates NO₂⁺) Low Temperature Standard method for N-nitrocarbamates. bu.eduwikipedia.org
Nitronium tetrafluoroborate NO₂⁺BF₄⁻ Anhydrous, Aprotic Solvent Powerful, isolated nitronium salt; avoids mixed acids. acs.org
Dinitrogen pentoxide N₂O₅ Anhydrous, CH₂Cl₂ Anhydrous nitrating agent, useful for acid-sensitive compounds. acs.org
Nitronium trifluoroacetate NO₂⁺CF₃COO⁻ - Used for rapid and high-yield N-nitration of amides. researchgate.net

Introduction of the Nitro (NO2) Group via Nitration

Employment of Organic Nitrating Reagents for N-Nitration

The introduction of a nitro group onto the nitrogen atom of a carbamate precursor is a critical step in the synthesis of Ethyl nitro(trimethylsilyl)carbamate. While classical nitrating agents like mixed acid (a combination of nitric and sulfuric acid) are often too harsh for sensitive substrates, a variety of organic nitrating reagents have been developed that offer milder reaction conditions and improved selectivity. nih.govwikipedia.org These reagents can be broadly categorized and their potential application for the N-nitration of a putative Ethyl trimethylsilylcarbamate precursor is considered.

A prominent class of organic nitrating reagents are N-nitro compounds, such as N-nitropyrazoles and N-nitrosaccharin. nih.govnih.gov These reagents act as controllable sources of the nitronium ion (NO₂⁺) and have been successfully employed in the nitration of a wide range of (hetero)arenes under mild conditions. nih.gov Their application to N-nitration of carbamates is a logical extension. For instance, 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a powerful nitrating reagent, capable of nitrating various substrates with good functional group tolerance. nih.gov

Another approach involves the use of acyl nitrates, which can be generated in situ from the corresponding acid anhydride and nitric acid. These reagents are known to be effective in various nitration reactions. The nitration of carbamates has been successfully achieved using mixtures of fuming nitric acid and acetic anhydride. bu.edu This method has been shown to be effective for the N-nitration of aliphatic and alicyclic carbamates. bu.edu

The table below summarizes a selection of organic nitrating reagents that could be investigated for the N-nitration of Ethyl trimethylsilylcarbamate.

Nitrating ReagentTypical Reaction ConditionsPotential AdvantagesReference
5-methyl-1,3-dinitro-1H-pyrazoleLewis or Brønsted acid catalyst, organic solventMild conditions, controllable, good functional group tolerance nih.gov
N-NitrosaccharinLewis or Brønsted acid catalyst, organic solventBench-stable, recyclable, mild conditions nih.gov
Nitric acid/Acetic anhydrideLow temperatureEffective for N-nitration of aliphatic carbamates bu.edu
Investigation of Specific Conditions for Selective N-Nitration

Achieving selective N-nitration of Ethyl trimethylsilylcarbamate requires careful optimization of reaction conditions to prevent side reactions, such as C-nitration if aromatic rings are present, or decomposition of the starting material or product. Key parameters to consider include the choice of nitrating agent, solvent, temperature, and the use of catalysts or additives.

The reactivity of the carbamate nitrogen is influenced by the electronic properties of the ethyl and trimethylsilyl groups. The trimethylsilyl group, in particular, may influence the reaction outcome. Therefore, a systematic investigation of reaction parameters would be necessary.

Table of Investigated Parameters for Selective N-Nitration:

ParameterConditions to InvestigateRationaleReference
SolventAprotic solvents (e.g., dichloromethane, acetonitrile), ethereal solvents (e.g., THF, diethyl ether)To avoid reaction with protic solvents and to ensure solubility of reactants. bu.edu
Temperature-20 °C to room temperatureTo control the rate of reaction and minimize decomposition. N-nitration is often carried out at low temperatures. bu.edu
CatalystLewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃), Brønsted acids (e.g., TfOH)To activate the nitrating agent and enhance the rate of reaction. nih.gov
AdditivesBases (e.g., pyridine, 2,6-lutidine)To scavenge acidic byproducts that may cause decomposition. core.ac.uk

Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of this compound can be approached through both convergent and divergent strategies, offering flexibility and efficiency in accessing the target molecule and its potential analogs.

Sequential Functional Group Introduction Strategies

A linear, or sequential, approach is the most straightforward strategy. This would likely involve the initial synthesis of a carbamate precursor, followed by the introduction of the nitro group. A plausible sequential synthesis would be:

Formation of Ethyl trimethylsilylcarbamate: This could be achieved through several established methods for carbamate synthesis. nih.gov For instance, the reaction of trimethylsilylamine with ethyl chloroformate in the presence of a base would yield the desired carbamate.

N-Nitration: The synthesized Ethyl trimethylsilylcarbamate would then be subjected to N-nitration using a suitable organic nitrating reagent, as discussed in the previous sections.

This step-by-step approach allows for the isolation and purification of intermediates, which can simplify characterization and optimization of each reaction.

Development of One-Pot Reaction Sequences for Enhanced Efficiency

To improve efficiency and reduce waste, a one-pot synthesis could be developed. In such a procedure, multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates. A hypothetical one-pot synthesis of this compound could involve the in situ formation of the carbamate followed by immediate nitration.

For example, trimethylsilylamine could be reacted with ethyl chloroformate, and upon completion of the carbamate formation, the nitrating agent could be directly added to the reaction mixture. This approach would require careful selection of reagents and conditions to ensure compatibility between the different reaction steps. The development of one-pot procedures for the synthesis of O-aryl carbamates has been reported, suggesting the feasibility of this strategy. organic-chemistry.org

Mechanistic Considerations and Reaction Kinetics in the Synthetic Pathways

Understanding the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound.

Identification and Characterization of Key Reaction Intermediates

The N-nitration of a carbamate likely proceeds through an electrophilic attack of the nitronium ion (or a related electrophilic nitrogen species) on the carbamate nitrogen. The lone pair of electrons on the nitrogen atom acts as a nucleophile.

In the case of nitration using a mixture of nitric acid and acetic anhydride, the active nitrating species is believed to be acetyl nitrate. The proposed mechanism would involve the attack of the carbamate nitrogen on the nitrogen of acetyl nitrate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the acetate (B1210297) leaving group would yield the N-nitrocarbamate.

Key intermediates in the proposed synthetic pathways could be identified and characterized using spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry. For example, the formation of the carbamate precursor, Ethyl trimethylsilylcarbamate, could be monitored by the appearance of its characteristic signals in the ¹H and ¹³C NMR spectra.

The study of reaction kinetics, for instance by monitoring the disappearance of starting material or the appearance of the product over time, would provide valuable information about the reaction rates and the influence of different parameters on the reaction. While specific kinetic data for the nitration of Ethyl trimethylsilylcarbamate is unavailable, studies on the kinetics of carbamate formation and breakdown in other systems can provide a foundational understanding. researchgate.netsci-hub.box

Based on the conducted research, there is no specific scientific literature available detailing the transition state analysis and energy profiles for the critical synthetic steps of This compound .

Computational studies and detailed mechanistic investigations, which are essential for providing data on transition states and energy profiles, appear not to have been published for this particular compound. While general synthetic methods for carbamates, including those with silyl and nitro groups, are known, the specific energetic and mechanistic details for the formation of this compound are not documented in the available scientific literature.

Therefore, the content for the requested section "2.3.2. Transition State Analysis and Energy Profiles of Critical Synthetic Steps" cannot be generated at this time.

Chemical Reactivity and Transformation Studies of Ethyl Nitro Trimethylsilyl Carbamate

Reactions Involving the Carbamate (B1207046) Moiety

The carbamate group in ethyl nitro(trimethylsilyl)carbamate is a primary site for several important transformations, including cleavage, hydrolysis, and transcarbamoylation.

Investigation of Cleavage and Hydrolysis Pathways

The cleavage of the carbamate linkage is a fundamental reaction. Studies on related silyl (B83357) carbamates have shown that the trimethylsilyl (B98337) group can influence the stability of the carbamate bond. For instance, the introduction of a silyl group can sterically protect the carbonyl bond from hydrolysis. chemrxiv.orgresearchgate.net However, under specific conditions, such as treatment with trimethylsilyl iodide (TMSI), the carbamate group can be effectively cleaved. researchgate.netchemistryviews.org

Hydrolysis of carbamates can be influenced by the surrounding chemical environment. For instance, the presence of clay minerals like montmorillonite (B579905) has been shown to catalyze the hydrolysis of some carbamate pesticides. nih.gov While specific studies on this compound are not detailed, the general principles of carbamate hydrolysis suggest that both acidic and basic conditions could facilitate the breakdown of this moiety, yielding ethanol (B145695), carbon dioxide, and the corresponding amine.

Exploration of Transcarbamoylation Reactions

Transcarbamoylation is a process where the carbamate group is transferred from one alcohol or amine to another. This reaction is often catalyzed and can be an efficient method for the synthesis of new carbamates. organic-chemistry.org Research has demonstrated that tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate proceeds smoothly. organic-chemistry.org In the context of polyurethanes, transcarbamoylation reactions are crucial for recycling processes, allowing for the depolymerization and recovery of constituent monomers. nih.govresearchgate.net While direct studies on this compound are lacking, it is plausible that it could undergo similar catalyzed transcarbamoylation reactions in the presence of suitable nucleophiles.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group known for its participation in reduction and nucleophilic substitution reactions.

Study of Reduction Pathways of the Nitro Moiety

The reduction of nitro compounds is a well-established transformation that can lead to a variety of products, most notably amines. A range of reducing agents and catalytic systems have been developed for this purpose. For aromatic nitro compounds, catalytic hydrogenation using metals like palladium, platinum, or ruthenium is a common method. acs.org Metal-free reductions using reagents such as HSiCl3 in the presence of a tertiary amine have also been reported to be effective for both aromatic and aliphatic nitro groups. organic-chemistry.org The reduction of nitrobenzyl carbamates, for example, can lead to the formation of hydroxylamines, which may then undergo further fragmentation. researchgate.net The specific products of the reduction of this compound would depend on the reaction conditions and the reducing agent employed.

Analysis of Nucleophilic Displacement Reactions at the Nitro-Substituted Nitrogen

The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by other electron-withdrawing groups. nih.gov In certain systems, the nitro group on an aromatic ring can be displaced by carbon nucleophiles, providing a method for carbon-carbon bond formation. nih.govresearchgate.net While this compound is an aliphatic compound, the strong electron-withdrawing nature of the nitro group can still render the adjacent nitrogen susceptible to nucleophilic attack under specific conditions, although this is a less common reaction pathway compared to reduction.

Reactions Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group is a valuable protecting group in organic synthesis and can also influence the reactivity of neighboring functional groups. One of the most common reactions involving the TMS group is its cleavage. Desilylation can be achieved under various conditions, including treatment with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (Bu4NF). core.ac.uk The rate of desilylation can be significantly affected by the solvent and temperature. core.ac.uk

The TMS group can also be involved in more complex transformations. For instance, N-tert-butyldimethylsilyloxycarbonyl groups can be synthesized from other amino protecting groups and subsequently activated by fluoride ion to react with various electrophiles. datapdf.com While the specific reactions of the trimethylsilyl group in this compound have not been extensively documented, its removal would likely be a key step in any synthetic sequence involving the modification of the underlying carbamate structure.

Elucidation of Desilylation Reactions and Optimized Conditions

The cleavage of the nitrogen-silicon (N-Si) bond, known as desilylation, is a fundamental reaction for N-silylated compounds. This transformation is typically achieved using fluoride ions or basic conditions, which exploit the high affinity of silicon for fluoride and oxygen.

Fluoride-Mediated Desilylation: Fluoride ions are highly effective for cleaving silicon-heteroatom bonds. Reagents such as tetra-n-butylammonium fluoride (TBAF), cesium fluoride (CsF), and potassium fluoride (KF) are commonly employed. The reaction proceeds via the formation of a pentacoordinate silicon intermediate, which weakens the N-Si bond and facilitates its cleavage. stackexchange.com Studies on related N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates have shown that the rate of fluoride-assisted cleavage is significantly influenced by the solvent. core.ac.uk For instance, desilylation is often much faster in polar aprotic solvents like dimethylformamide (DMF) compared to less polar solvents such as acetonitrile. core.ac.uk

Base-Mediated Desilylation: Strong bases can also effect the removal of the trimethylsilyl group. Reagents like sodium hydride (NaH) or potassium trimethylsilanolate (KOTMS) can deprotonate a suitable position or directly attack the silicon atom, leading to the cleavage of the N-Si bond. organic-chemistry.org The choice of base and solvent is crucial for optimizing the reaction conditions and avoiding unwanted side reactions.

The following table summarizes typical conditions for the desilylation of N-silyl compounds, which are applicable to this compound.

ReagentSolventTemperature (°C)Typical Reaction Time
TBAF (Tetra-n-butylammonium fluoride)THF (Tetrahydrofuran)0 to 250.5 - 4 hours
CsF (Cesium fluoride)DMF (Dimethylformamide)25 to 801 - 12 hours
KOTMS (Potassium trimethylsilanolate)THF (Tetrahydrofuran)0 to 250.5 - 2 hours
NaH (Sodium hydride)DMF (Dimethylformamide)0 to 25< 1 hour

Examination of the Trimethylsilyl Group as a Leaving Group in Substitution Reactions

In the context of classical nucleophilic substitution reactions, the trimethylsilyl group attached to a nitrogen atom does not function as a conventional leaving group like halides or sulfonates. nih.gov Instead, the cleavage of the N-Si bond is better described as a deprotection or a group transfer reaction. However, this cleavage can be the initiating step for subsequent transformations where the remaining fragment undergoes substitution.

The N-Si bond is susceptible to cleavage by various electrophiles and nucleophiles. researchgate.net For instance, in the presence of an acid, the nitrogen atom can be protonated, making the silyl group more susceptible to nucleophilic attack. The lability of the N-Si bond allows silylamines to serve as useful substrates in a variety of reactions, with the facile hydrolytic cleavage of the N-Si bond revealing the free amine product upon reaction completion. rsc.org

In reactions involving this compound, cleavage of the trimethylsilyl group would generate an N-nitrocarbamate anion. This anion is a potential nucleophile that could participate in subsequent substitution reactions, although its stability would be a critical factor. The versatile reactivity of the nitro group, which can act as a good leaving group in certain contexts, further complicates the potential reaction pathways. mdpi.com

Assessment of Radical Reactions Potentially Involving Silyl Species

Organosilanes are well-known precursors for silyl radicals, which are valuable intermediates in organic synthesis. researchgate.net The tris(trimethylsilyl)silyl radical, generated from tris(trimethylsilyl)silane, is a prominent example. acs.org Silyl radicals can be generated from this compound through homolytic cleavage of the N-Si bond, potentially initiated by heat or light.

Once formed, the silyl radical could participate in a variety of transformations:

Hydrogen Abstraction: Silyl radicals can abstract hydrogen atoms from suitable donors.

Addition to Multiple Bonds: They can add to alkenes and alkynes in hydrosilylation reactions. nih.gov

Reaction with Nitro Groups: Silyl radicals are known to react with nitroalkanes. The addition of a silyl radical to the nitro group can lead to fragmentation at the nitrogen-oxygen bond, generating a silyloxy radical. acs.orgacs.org This pathway could be relevant for this compound, potentially leading to complex radical-mediated rearrangements.

The nitro group itself is also known to be involved in a wide range of radical reactions, often acting as a radical acceptor or participating in single-electron transfer (SET) processes. rsc.org The presence of both the silyl and nitro functionalities in the same molecule suggests the potential for unique and complex radical-mediated transformations.

Interplay and Synergistic Effects of Constituent Functional Groups on Overall Reactivity

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the bulky, labile trimethylsilyl group; the strongly electron-withdrawing nitro group; and the carbamate linker.

Steric and Electronic Influences on Reaction Outcomes

Steric Effects: The trimethylsilyl (TMS) group is sterically demanding. wikipedia.orgucla.edu This bulk can hinder the approach of nucleophiles or other reagents to adjacent atoms, particularly the nitrogen atom and the carbonyl carbon of the carbamate. Research on related N-substituted carbamates has demonstrated that significant steric hindrance can dramatically reduce reaction rates, for example, in nitrosation reactions. core.ac.uk This steric shielding could influence the regioselectivity of reactions, favoring attack at less hindered sites of the molecule.

Electronic Effects: The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. svedbergopen.com Its presence significantly lowers the electron density on the nitrogen atom to which it is attached. This inductive and resonance effect has several consequences:

Acidity: It increases the acidity of any alpha-protons (though none are present in this specific structure).

N-Si Bond Lability: The electron-withdrawing nature of the nitro group may weaken the N-Si bond, making it more susceptible to cleavage.

Nucleophilicity: It greatly reduces the nucleophilicity of the nitrogen atom.

The carbamate group also contributes to the electronic landscape, with the carbonyl group further withdrawing electron density from the nitrogen. The combination of these electronic effects makes the nitrogen atom highly electron-deficient.

Observation and Mechanism of Intramolecular Rearrangement Reactions

The structure of this compound allows for the possibility of intramolecular rearrangements, particularly those involving the migration of the silyl group or reactions mediated by the nitro group.

A key potential transformation is the formation of a silyl nitronate . This can occur through an intramolecular rearrangement where the trimethylsilyl group migrates from the nitrogen atom to one of the oxygen atoms of the nitro group. Silyl nitronates are versatile 1,3-dipoles and are known to undergo a variety of reactions, including intramolecular cycloadditions if an appropriate dipolarophile (like an alkene or alkyne) is present elsewhere in the molecule. rsc.orgnih.govresearchgate.netmdpi.comscispace.com

Although the parent molecule lacks an internal dipolarophile, the formation of a silyl nitronate intermediate could be a key step in its decomposition or reaction with external reagents. The mechanism would likely involve a transition state where the silicon atom becomes transiently pentacoordinate, bridging the nitrogen and oxygen atoms.

Furthermore, rearrangements involving the nitro group itself are well-documented in other contexts, such as the rearrangement of N-nitroamines. rsc.orgrsc.org While the specific conditions for such a rearrangement in this compound are not known, the inherent reactivity of the N-nitro functionality suggests it as a plausible reaction pathway under thermal or acidic conditions. Similarly, carbamoyl (B1232498) rearrangements, involving the migration of the carbamoyl group, are also known transformations in related systems. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Ethyl nitro(trimethylsilyl)carbamate, offering atom-level information about the molecular framework.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl and trimethylsilyl (B98337) groups. The ethyl group would manifest as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. The trimethylsilyl (TMS) group would typically exhibit a sharp singlet due to the nine equivalent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-CH2- (Ethyl) 4.0 - 4.5 Quartet
-CH3 (Ethyl) 1.2 - 1.5 Triplet

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carbamate (B1207046) group is expected to resonate at a significantly downfield position (150-170 ppm) due to its electronic environment. The carbons of the ethyl group and the trimethylsilyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Carbamate) 150 - 165
-OCH2- (Ethyl) 60 - 70
-CH3 (Ethyl) 14 - 18

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Silicon-29 (²⁹Si) NMR spectroscopy provides direct information about the silicon atom in the trimethylsilyl group. This technique is highly sensitive to the electronic environment around the silicon atom. For this compound, a single resonance is expected in the typical chemical shift range for tetracoordinate silicon in a trimethylsilyl moiety. The precise chemical shift can offer insights into the electronic effects of the nitrocarbamate group attached to the silicon.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display prominent absorption bands corresponding to the carbonyl group of the carbamate, the nitro group, and the trimethylsilyl group.

The C=O stretching vibration of the carbamate is typically observed in the region of 1700-1750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to appear around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The trimethylsilyl group will show characteristic absorptions for Si-C stretching and CH₃ rocking vibrations.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Carbamate (C=O) Stretch 1700 - 1750
Nitro (NO₂) Asymmetric Stretch 1500 - 1570
Nitro (NO₂) Symmetric Stretch 1300 - 1370
Trimethylsilyl (Si-C) Stretch 750 - 860

Note: Frequencies are based on typical ranges for these functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule might include the loss of the ethyl group, the nitro group, or cleavage of the silicon-nitrogen bond. Analysis of these fragment ions helps to confirm the connectivity of the different structural units within the molecule.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. If a suitable single crystal of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and torsion angles.

This analysis would reveal the conformation of the carbamate group and the geometry around the nitrogen and silicon atoms. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound.

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, UV-Vis Spectroscopy) for Complementary Insights

While foundational techniques like NMR and IR spectroscopy provide substantial structural information, a deeper and more nuanced understanding of "this compound" can be achieved through the application of complementary advanced spectroscopic methods. Techniques such as Raman and Ultraviolet-Visible (UV-Vis) spectroscopy offer unique insights into the vibrational modes and electronic transitions within the molecule, respectively. These methods are invaluable for a comprehensive structural and electronic characterization, providing data that is often orthogonal to that obtained from other spectroscopic techniques.

Raman Spectroscopy

Raman spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule by measuring the inelastic scattering of monochromatic light. It provides information on molecular structure, symmetry, and bonding. For "this compound," Raman spectroscopy would be particularly useful for identifying and characterizing the vibrational modes of the nitro (NO₂) and trimethylsilyl (Si(CH₃)₃) groups, as well as the carbamate backbone.

Detailed Research Findings:

Nitro Group (NO₂): The symmetric and asymmetric stretching vibrations of the C-NO₂ group are expected to produce strong Raman bands. In related nitroaromatic compounds, these are typically observed in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively.

Carbamate Group (O-CO-N): The carbonyl (C=O) stretch in carbamates generally appears as a strong band in the Raman spectrum, typically in the range of 1600-1750 cm⁻¹. The C-O and C-N stretching vibrations would also produce characteristic, though potentially weaker, bands.

Trimethylsilyl Group (Si(CH₃)₃): The Si-C stretching vibrations and the symmetric and asymmetric deformations of the methyl groups attached to the silicon atom give rise to distinct Raman signals. The symmetric Si-(CH₃)₃ stretching mode is often observed as a strong and sharp band in the 600-700 cm⁻¹ region.

Ethyl Group (CH₂CH₃): The various C-H and C-C stretching and bending vibrations of the ethyl group would also be present in the spectrum.

A study on the quantitative detection of ethyl carbamate in alcoholic beverages using surface-enhanced Raman scattering (SERS) identified a characteristic band at 1,003 cm⁻¹. nih.gov While this provides a reference for the carbamate moiety, the substitution pattern in "this compound" would significantly alter the vibrational landscape.

Representative Raman Data for Analogous Functional Groups:

Functional GroupVibrational ModeTypical Raman Shift (cm⁻¹)
Nitro (in Nitroaromatics)Symmetric NO₂ Stretch1300 - 1370
Asymmetric NO₂ Stretch1500 - 1560
Carbamate (C=O)Carbonyl Stretch1600 - 1750
Trimethylsilyl (Si-C)Symmetric Si-(CH₃)₃ Stretch600 - 700
Ethyl CarbamateCharacteristic Band~1003 nih.gov

This table presents typical Raman shift ranges for the constituent functional groups based on general spectroscopic data and findings for related molecules. The exact peak positions for "this compound" would require experimental measurement.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The presence of chromophores, or light-absorbing functional groups, dictates the appearance of the UV-Vis spectrum. In "this compound," the primary chromophore is the nitro group attached to the carbamate structure.

Detailed Research Findings:

Specific UV-Vis absorption data for "this compound" is not available. However, the electronic absorption characteristics can be predicted based on studies of similar molecules containing nitro and carbamate functionalities. The nitro group is a strong chromophore, and its absorption is highly dependent on the molecular environment.

A study on various nitrated compounds using vacuum UV spectroscopy showed that the nitro absorption maximum can appear over a wide range from 170 to 270 nm, with the wavelength and intensity being highly dependent on the rest of the molecule's structure. iu.edu For instance, nitroalkanes exhibit a characteristic absorption around 200 nm. iu.edu The presence of the carbamate and trimethylsilyl groups would influence the electronic environment of the nitro group, likely causing shifts in the absorption maximum (λ_max).

Research on 4-nitrophenyl carbamates has utilized UV-Vis spectroscopy to monitor reactions, as the 4-nitrophenolate (B89219) ion, formed under basic conditions, has a strong absorbance near 413 nm. emerginginvestigators.org While "this compound" lacks the aromatic ring of these specific examples, the underlying principle of the nitro group acting as a chromophore remains. The electronic transitions would likely involve n → π* and π → π* transitions associated with the nitro and carbonyl groups.

Expected UV-Vis Absorption for this compound:

Chromophore SystemElectronic TransitionExpected λ_max (nm)
Nitro (NO₂)n → π> 270
π → π~200 - 220
Carbonyl (C=O)n → π*~270 - 300

The combination of Raman and UV-Vis spectroscopy would provide a more complete picture of the molecular structure and electronic properties of "this compound." Raman spectroscopy would offer detailed information about the vibrational framework of the molecule, confirming the presence and connectivity of its key functional groups. In parallel, UV-Vis spectroscopy would characterize the electronic transitions, providing insight into the molecule's chromophoric nature, primarily dictated by the nitro and carbamate moieties.

Computational and Theoretical Investigations of Ethyl Nitro Trimethylsilyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. For Ethyl nitro(trimethylsilyl)carbamate, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(2d,2p), would be employed to find the molecule's lowest energy conformation (geometry optimization). nih.gov

This process would determine key structural parameters such as bond lengths, bond angles, and dihedral angles. In related carbamate (B1207046) structures, the central C–N bond exhibits partial double-bond character, influencing the planarity of the carbamate group. researchgate.net The introduction of a bulky trimethylsilyl (B98337) (TMS) group on the nitrogen atom and an electron-withdrawing nitro group would significantly alter the geometry. The Si-N bond length and the geometry around the nitrogen atom would be of particular interest, as would the orientation of the nitro group relative to the carbamate plane.

DFT calculations also provide thermodynamic data, such as the heat of formation, which indicates the molecule's stability. researchgate.net By comparing the energies of different possible isomers and conformers, the most stable structure can be identified. For instance, calculations on related molecules have determined the Z configuration at a C=N bond to be more stable than the E counterpart by approximately 2.0 kcal/mol. nih.gov

Table 1: Representative DFT-Calculated Parameters for Carbamate-Related Structures

Parameter Typical Value Significance for this compound
Carbamate C-N Bond Length ~1.35-1.40 Å Expected to be longer due to steric hindrance from the TMS group and electronic effects of the nitro group.
Carbamate C=O Bond Length ~1.21-1.23 Å The electron-withdrawing nitro group may slightly shorten this bond by pulling electron density.
Si-N Bond Length ~1.75-1.80 Å A key parameter defining the interaction between the silyl (B83357) group and the carbamate nitrogen.

Note: The values in this table are illustrative, based on general findings for carbamates and silyl-amines, as specific data for the title compound is not available.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals govern how a molecule interacts with other reagents. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the HOMO is expected to be located primarily on the carbamate nitrogen and oxygen atoms, reflecting the molecule's potential as a nucleophile. However, the strongly electron-withdrawing nitro group would significantly lower the energy of both the HOMO and LUMO, while the electron-donating TMS group would raise them. The net effect on the HOMO-LUMO energy gap (ΔE) is crucial; a smaller gap generally implies higher reactivity. nih.gov

FMO analysis helps predict how the molecule would behave in various reactions. For example, in a cycloaddition reaction, the overlap between the HOMO of one reactant and the LUMO of the other determines the feasibility and regioselectivity of the reaction. mdpi.com DFT calculations can visualize these orbitals and quantify their energies, providing a clear picture of the molecule's reactive sites. researchgate.net

Table 2: Predicted FMO Properties and Their Implications

Orbital Expected Location of High Electron Density Energy Level Influence Implication for Reactivity
HOMO Carbamate N and O atoms Lowered by NO₂, raised by TMS Governs nucleophilic and electron-donating behavior.
LUMO Nitro group (NO₂) and carbonyl carbon Significantly lowered by NO₂ Governs electrophilic behavior and susceptibility to nucleophilic attack.

| HOMO-LUMO Gap (ΔE) | Moderate | A smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov |

Conformational Analysis and Determination of Rotational Barriers around Key Bonds

Molecules are not static; they exist as an ensemble of different conformations due to rotation around single bonds. Conformational analysis of this compound would focus on several key rotational barriers, primarily around the carbamate C–N bond and the Si–N bond.

The rotation around the carbamate C(carbonyl)-N bond is particularly important as it is hindered due to partial double-bond character. For typical N-alkylcarbamates, this rotational barrier is around 16 kcal/mol. nih.gov However, substituents on the nitrogen atom dramatically influence this barrier. Electron-withdrawing groups, like a pyrimidyl ring, can lower the barrier to less than 9 kcal/mol by increasing the single-bond character of the C-N bond. nih.gov Conversely, bulky groups can sterically hinder rotation. The combination of the electronic effects of the nitro group and the steric and electronic influence of the TMS group on the nitrogen would result in a unique rotational profile. Computational methods can map the potential energy surface as a function of the dihedral angle to precisely calculate this barrier. researchgate.net

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for mapping the entire energy landscape of a chemical reaction, from reactants to products. This involves locating transition states (the highest energy point along the reaction pathway) and any intermediates. By calculating the activation energies (the energy difference between reactants and transition states), the feasibility and kinetics of a proposed mechanism can be evaluated. researchgate.net

For this compound, one could model its participation in reactions such as cycloadditions or nucleophilic substitutions. For example, in a potential [3+2] cycloaddition reaction involving a silylated nitroalkene component, DFT calculations can determine whether the mechanism is concerted (one step) or stepwise (involving an intermediate). mdpi.comresearchgate.net The calculations would clarify the nature of the transition state, including the extent of bond formation and breaking. mdpi.com Such studies provide insights that are often difficult or impossible to obtain through experiment alone.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. The predicted frequencies for key functional groups, such as the C=O stretch of the carbamate, the asymmetric and symmetric stretches of the NO₂ group, and Si-C vibrations, can be compared directly with experimental IR spectra.

Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si). researchgate.net These theoretical predictions help in the assignment of complex experimental spectra. Furthermore, quantum chemistry can be used to predict the fragments that would be observed in a mass spectrum, aiding in the interpretation of fragmentation patterns. nih.govescholarship.org

Theoretical Studies on Reactivity, Regioselectivity, and Stereoselectivity

Beyond general reactivity, computational studies can predict the specific outcomes of reactions where multiple products are possible.

Reactivity: Global reactivity descriptors, derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, can be used to classify this compound's reactivity on a quantitative scale. rsc.org These indices help to understand whether the molecule will act as an electrophile or a nucleophile in a given reaction. mdpi.com

Regioselectivity: In reactions where a reactant can add to a molecule in different orientations (e.g., ortho vs. meta addition in a cycloaddition), computational modeling can determine the preferred outcome. By calculating the activation energies for all possible pathways, the path with the lowest energy barrier is identified as the most favorable, thus predicting the major regioisomer. rsc.orgnih.gov Analysis of local reactivity descriptors like Fukui functions can also pinpoint the most reactive atomic sites within the molecule for electrophilic or nucleophilic attack. researchgate.net

Stereoselectivity: When new chiral centers are formed, multiple stereoisomers (e.g., endo/exo products) can result. Computational studies can predict which stereoisomer will be preferentially formed by comparing the energies of the respective transition states. rsc.org The lower-energy transition state corresponds to the kinetically favored product, explaining the observed stereoselectivity. nih.gov

Applications in Advanced Organic Synthesis

Utility as a Protecting Group for Nitrogen-Containing Functionalities

The protection of nitrogen-containing functional groups, such as amines, is a critical aspect of multi-step organic synthesis to prevent unwanted side reactions. wikipedia.org Carbamates are among the most popular choices for amine protection because they effectively render the nitrogen lone pair non-nucleophilic by delocalization into the adjacent carbonyl group. masterorganicchemistry.comyoutube.com Ethyl nitro(trimethylsilyl)carbamate functions within this class, offering a unique set of properties for the temporary masking of amine functionalities. The presence of the trimethylsilyl (B98337) group, in particular, provides a specific method for deprotection, adding to its synthetic utility. rsc.org Silicon-based protecting groups are widely used in organic synthesis for the protection of various functional groups, including amines and hydroxyls. rsc.org

Investigation of Cleavage Conditions and Orthogonality in Multi-Step Synthesis

A key advantage of using this compound as a protecting group is the specific and mild conditions required for its cleavage. The trimethylsilyl group is susceptible to cleavage by fluoride (B91410) ions, which have a strong affinity for silicon, forming a robust Si-F bond. harvard.edu This reaction is typically performed using fluoride sources such as tetrabutylammonium (B224687) fluoride (TBAF). rsc.orgutsouthwestern.edu The cleavage mechanism for related silyl-ethyl carbamates involves a fluoride-induced elimination that releases the free amine, carbon dioxide, and ethylene, ensuring an irreversible deprotection step. youtube.comresearchgate.net

This specific cleavage condition makes the group orthogonal to many other common protecting groups used in synthesis. thieme-connect.de Orthogonality in protecting groups means that each group can be removed under distinct conditions without affecting the others, a crucial concept in the synthesis of complex molecules. wikipedia.orgmasterorganicchemistry.com For example, the this compound group is stable under the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group or the basic conditions used to cleave a 9-fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.orgresearchgate.net This orthogonality allows for selective deprotection at various stages of a complex synthetic sequence.

Protecting GroupTypical Cleavage ConditionsOrthogonal To
This compound Fluoride ions (e.g., TBAF)Acid-labile (Boc), Base-labile (Fmoc), Hydrogenolysis (Cbz)
Boc Strong acid (e.g., TFA, HCl) wikipedia.orgthermofisher.comFluoride-labile, Base-labile (Fmoc), Hydrogenolysis (Cbz)
Fmoc Base (e.g., Piperidine) wikipedia.orgresearchgate.netFluoride-labile, Acid-labile (Boc), Hydrogenolysis (Cbz)
Cbz Catalytic Hydrogenolysis (H₂, Pd/C) wikipedia.orgFluoride-labile, Acid-labile (Boc), Base-labile (Fmoc)

Role as a Versatile Synthetic Intermediate

Beyond its role in protection chemistry, this compound serves as a versatile synthetic intermediate. The diverse reactivity of the nitro group, combined with the carbamate (B1207046) and silyl (B83357) functionalities, makes it a valuable precursor for a range of nitrogen-containing compounds. frontiersin.orgnih.gov Nitro compounds are well-established as powerful building blocks in organic chemistry, prized for the ease with which the nitro group can be transformed into other functionalities. frontiersin.orgunimi.it

Precursor for N-Nitramines or N-Silylamines

This compound can be envisioned as a precursor for the synthesis of N-nitramines. N-nitro compounds are an important class of molecules, notably used in energetic materials. nih.gov Synthetic routes to N-nitramines can involve the direct nitration of a suitable nitrogen-containing precursor. Research on related compounds, such as N-nitro-N´-(trimethylsilyl)carbodiimide, has shown that the N-nitro moiety can be transferred or participate in reactions with nucleophiles to form complex nitrogen-rich structures. researchgate.net This suggests that under appropriate reaction conditions, the carbamate could be selectively cleaved or transformed to yield an N-nitramine.

Furthermore, the molecule can serve as a precursor to N-silylamines. Selective cleavage of the carbamate and nitro functionalities while retaining the N-Si bond would provide access to silylated amines, which are themselves useful intermediates in various transformations.

Building Block for the Construction of Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.gov Nitro compounds, particularly nitroalkenes, are frequently employed as key intermediates in the synthesis of a wide variety of heterocyclic systems. researchgate.netrsc.orgnih.gov They can participate in cycloaddition reactions, Michael additions, and tandem reactions to construct complex ring structures. researchgate.netrsc.org

This compound can be utilized as a building block to introduce a functionalized nitrogen atom into a molecule destined for cyclization. For instance, it could be incorporated into a carbon framework, and the nitro group could then be used to facilitate a ring-closing reaction, leading to the formation of nitrogen-containing heterocycles such as pyrrolidines or piperidines. The diverse reactivity of the nitro group allows for its transformation into amines, oximes, or other groups that can readily participate in intramolecular cyclization reactions. nih.govunimi.it

ApplicationRole of this compoundPotential Products
N-Nitramine Synthesis Source of a protected N-nitro groupSubstituted N-nitramines
N-Silylamine Synthesis Precursor to a silylated nitrogen atomN-trimethylsilylamines
Heterocycle Construction Building block containing a versatile nitro-functionalized nitrogenPyrrolidines, Piperidines, other N-heterocycles researchgate.net

Participation as a Reagent in C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have become powerful tools in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules by avoiding pre-functionalized starting materials. nih.govresearchgate.net These reactions often rely on transition metal catalysts that can selectively cleave a C-H bond and enable the formation of a new C-C or C-heteroatom bond. nih.gov

While specific examples involving this compound in C-H activation are not extensively documented, its structure suggests potential applications in this area. The nitrogen center, bearing both a nitro group and a silyl group, could theoretically be transferred to an activated C-H bond under catalytic conditions. Iron-catalyzed C-H functionalization, for example, has been used to functionalize C-H bonds with carbene precursors. nih.gov It is conceivable that a similar catalytic system could be developed to utilize this compound as a source for C-H amination or a related transformation, installing a protected amine functionality directly onto a carbon skeleton.

Generation of Reactive Intermediates for Downstream Transformations

The controlled decomposition or reaction of this compound can be used to generate reactive intermediates that are immediately trapped or used in subsequent reaction steps. The fluoride-mediated cleavage is a prime example of this. As previously discussed, the cleavage of related 2-(trimethylsilyl)ethyl carbamates proceeds via an elimination mechanism to release the free amine. youtube.com This in situ generation of a deprotected amine can be advantageous in tandem reaction sequences where the free amine is immediately required to participate in a subsequent transformation, such as an intramolecular cyclization or an intermolecular reaction with an electrophile present in the reaction mixture. This strategy avoids the isolation of potentially unstable amine intermediates.

Article Unfeasible: Insufficient Data on this compound in Advanced Organic Synthesis

Despite a comprehensive search of scientific literature, no specific examples of the strategic integration of "this compound" into the multi-step total synthesis of natural products or pharmaceuticals from a synthetic methodology perspective could be located. Extensive database queries and exploration of related chemical literature did not yield any published research detailing the use of this specific compound as a key reagent or intermediate in complex organic synthesis.

The search encompassed a wide range of keywords and strategies, including the compound's name, its potential reaction types, and its structural components (silyl carbamate, nitro group) in the context of total synthesis. However, the results were consistently general, focusing on the broader applications of carbamates, silyl compounds, and nitro-containing molecules in organic chemistry, without mentioning the specific compound .

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article on the "Strategic Integration into Multi-Step Total Synthesis of Natural Products or Pharmaceuticals" for this compound as outlined in the user's request. The absence of any research findings, data tables, or specific synthetic examples in the available scientific record precludes the creation of the requested content.

Therefore, this article cannot be generated as the foundational information required to fulfill the user's instructions is not present in the public domain of scientific research.

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes for its Preparation and Derivatization

The principles of green chemistry are increasingly integral to the design of synthetic routes. For ethyl nitro(trimethylsilyl)carbamate, a shift away from traditional methods that may involve hazardous reagents or produce significant waste is a key area for future research.

One promising avenue is the utilization of carbon dioxide (CO2) as a C1 source. psu.edursc.org The direct synthesis of carbamates from CO2, amines, and alcohols represents a halogen-free and atom-economical approach. psu.edursc.org Investigating the feasibility of reacting a silylated amine with CO2 and ethanol (B145695), potentially with the aid of basic catalysts, could provide a more environmentally benign route to the target compound. psu.edu

Another green strategy to explore is the Hofmann rearrangement of aromatic amides using green oxidants. nih.gov This method has been successfully employed for the synthesis of various N-aryl carbamate (B1207046) derivatives and could potentially be adapted for the preparation of silylated carbamates. nih.gov

The table below outlines potential green synthetic strategies for the preparation of this compound.

Synthetic StrategyKey ReagentsPotential Advantages
CO2 UtilizationTrimethylsilylamine, Ethanol, CO2, Basic CatalystHalogen-free, atom-economical, utilization of a greenhouse gas. psu.edursc.org
Green Hofmann RearrangementSilylated amide, Oxone, KCl, NaOHAvoids the use of hazardous reagents typically associated with this rearrangement. nih.gov
Urea (B33335) as Carbonyl SourceSilylated amine, Urea, Ethanol, Heterogeneous CatalystPhosgene-free route, potential for catalyst recyclability. rsc.org

Further research into solvent-free reaction conditions or the use of greener solvents will also contribute to the development of more sustainable synthetic protocols.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric properties of this compound suggest a rich landscape for the discovery of novel reactivity. The interplay between the electron-withdrawing nitro group and the versatile trimethylsilyl (B98337) group could lead to unprecedented chemical transformations.

Future research could focus on the reactivity of the nitro group. For instance, the activation of nitroalkanes to their aci-forms can render them electrophilic, enabling reactions with various carbon-based nucleophiles. frontiersin.org Investigating the generation of the aci-form of this compound and its subsequent reactions could open up new avenues for C-C bond formation.

The trimethylsilyl group also offers numerous possibilities for novel transformations. Desilylation reactions are a common feature of silylated compounds and can be triggered under specific conditions. core.ac.uk The study of controlled desilylation of this compound could provide access to reactive intermediates that can be trapped in situ to generate complex molecular architectures.

Furthermore, the potential for cycloaddition reactions involving the nitro group should be explored. While research has been conducted on the (3+2) cycloaddition of related compounds like E-2-(trimethylsilyl)-1-nitroethene, the reactivity of the nitro group within the carbamate framework remains to be fully investigated. mdpi.com

The following table summarizes potential areas for the exploration of novel reactivity.

Reactive MoietyProposed TransformationPotential Outcome
Nitro GroupGeneration of aci-form and reaction with nucleophilesNovel C-C bond forming reactions. frontiersin.org
Trimethylsilyl GroupControlled desilylation and in-situ trapping of intermediatesAccess to reactive intermediates for further functionalization. core.ac.uk
Nitro GroupParticipation in cycloaddition reactionsSynthesis of novel heterocyclic compounds. mdpi.com
Entire MoleculeIntramolecular rearrangements triggered by external stimuliAccess to complex and unexpected molecular scaffolds.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of this compound chemistry into automated synthesis and flow chemistry platforms presents a significant opportunity to enhance reaction efficiency, safety, and scalability. Flow chemistry, in particular, offers precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for handling potentially unstable intermediates or highly exothermic reactions. nih.gov

Given that reactions involving silylated reagents can be sensitive, the use of flow chemistry could enable transformations that are difficult to control in batch processes. nih.gov For instance, the precise mixing and rapid heat exchange in microreactors could facilitate the safe and efficient generation and reaction of intermediates derived from this compound.

Automated synthesis platforms can be employed for high-throughput screening of reaction conditions to rapidly optimize the synthesis and derivatization of this compound. This would accelerate the discovery of new reactions and the development of novel derivatives with desired properties.

Key areas for the application of these technologies include:

Optimization of Synthesis: Rapidly screen catalysts, solvents, and temperature conditions for the green synthetic routes described in section 7.1.

Exploration of Unstable Intermediates: Safely generate and react transient species in a continuous flow system.

Library Synthesis: Automate the synthesis of a library of derivatives of this compound for screening in various applications.

Advanced Mechanistic Studies and Refinements through Hybrid Experimental-Computational Approaches

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods and applications. Hybrid experimental-computational approaches, which combine laboratory experiments with theoretical calculations, are powerful tools for elucidating complex reaction pathways.

Computational methods such as Density Functional Theory (DFT) can be used to model reaction intermediates and transition states, providing insights into reaction kinetics and thermodynamics. mdpi.com For example, computational studies could be employed to understand the regioselectivity and molecular mechanism of cycloaddition reactions involving the nitro group. mdpi.com

Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) can be used to monitor reaction progress and identify transient species. By combining these experimental observations with computational models, a detailed picture of the reaction mechanism can be constructed.

Future mechanistic studies could focus on:

Elucidating the role of the trimethylsilyl group: How does it influence the reactivity of the nitro and carbamate functionalities?

Investigating the mechanism of novel transformations: Unraveling the step-by-step pathway of newly discovered reactions.

Predicting reactivity: Using computational models to predict the outcome of reactions and guide experimental design.

Derivatization for Specialized Synthetic Applications and Method Development

The derivatization of this compound opens up a vast chemical space for the development of compounds with specialized applications. The presence of multiple functional groups provides handles for a wide range of chemical modifications.

One area of interest is the development of new analytical methods. Carbamates can be derivatized to enhance their detectability in techniques like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The trimethylsilyl group is a common derivatizing agent itself, and its presence in the parent molecule could be exploited in the development of novel analytical protocols.

Another potential application lies in the synthesis of prodrugs. The carbamate linkage is a common motif in prodrug design, and the nitro group can also be used as a trigger for drug release under specific physiological conditions. sci-hub.box The derivatization of this compound could lead to the development of novel prodrug candidates with tailored activation mechanisms.

The table below highlights potential derivatization strategies and their applications.

Derivatization StrategyTarget ApplicationRationale
Modification of the ethyl groupAnalytical Method DevelopmentIntroduction of chromophores or fluorophores for enhanced detection. researchgate.net
Functionalization of the aromatic ring (if present)Prodrug DesignTuning of electronic properties to control the release of an active compound. sci-hub.box
Reaction at the nitro groupSynthesis of Novel MaterialsConversion of the nitro group to other functionalities to create polymers or other advanced materials. growingscience.com
Silylation of other parts of the moleculeFine-tuning of physicochemical propertiesAltering solubility, lipophilicity, and other properties for specific applications. nih.gov

Q & A

Q. What validated analytical methods are recommended for detecting Ethyl Carbamate (EC) in alcoholic beverages?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for EC detection, achieving limits of detection (LOD) as low as 10 µg/L. Key parameters include the use of isotopically labeled internal standards (e.g., tert-butyl carbamate), Stabilwax or BC-CW 20 M columns, and extraction with n-hexane–ethyl acetate mixtures . High-performance liquid chromatography (HPLC) with pre-column derivatization using 9-xanthydrol and fluorescence detection is also validated for wines and spirits, offering intra-day precision of 6.72% RSD .

Q. How is Ethyl Carbamate formed in fermented products during storage and processing?

EC primarily forms via reaction pathways involving urea, cyanide, or citrulline. In wine, yeast metabolizes arginine to urea, which reacts with ethanol during storage, particularly at elevated temperatures. In stone fruit spirits, cyanide derivatives (e.g., from apricot kernels) react with ethanol to form EC. Kinetic studies show this reaction accelerates exponentially above 25°C .

Q. What are the primary health concerns associated with Ethyl Carbamate exposure?

EC is classified as a Group 2A carcinogen (probably carcinogenic to humans) by IARC. Rodent studies demonstrate dose-dependent carcinogenicity, with liver and lung tumors observed at ≥10 mg/kg bw/day. Human epidemiological data remain inconclusive, but benchmark dose modeling suggests a safety threshold of 0.3 mg/kg bw/day .

Q. What regulatory guidelines exist for Ethyl Carbamate levels in alcoholic beverages?

Canada enforces maximum limits of 30 µg/kg for table wines and 100 µg/kg for fortified wines. The EU recommends <400 µg/kg for stone fruit spirits. The U.S. FDA and TTB monitor EC levels through collaborative surveys, reporting a 50% reduction in distilled spirits (1988–2021) due to industry mitigation efforts .

Q. How do matrix effects influence Ethyl Carbamate quantification in complex food systems?

Co-eluting compounds like fatty acids and polyphenols require rigorous clean-up steps (e.g., Extrelut adsorption or salting-out with sodium chloride). Spirits with high ethanol content (>40% ABV) necessitate dilution to minimize detector saturation in GC-MS .

Advanced Research Questions

Q. How do metabolic pathways of Ethyl Carbamate in humans contribute to its carcinogenicity?

EC is metabolized by CYP2E1 into vinyl carbamate, a DNA-reactive epoxide that forms 1,N6-ethenoadenosine adducts. Human liver microsomes show 3–5× slower metabolism than rodent models, suggesting species-specific susceptibility. Newborn mice exhibit delayed clearance due to underdeveloped microsomal esterases .

Q. What methodological challenges arise in reconciling in vitro genotoxicity data with in vivo carcinogenicity findings?

In vitro assays report inconsistent clastogenicity: EC induces sister chromatid exchange in human lymphocytes but fails to cause micronuclei or chromosomal aberrations in germ cells. These discrepancies highlight the need for metabolic activation systems (e.g., S9 mix) in vitro to mimic in vivo conditions .

Q. What enzymatic strategies effectively reduce Ethyl Carbamate precursors in wine production?

Urease (GRAS-affirmed) hydrolyzes urea into ammonia and CO₂, reducing EC precursors by >90%. Saccharomyces cerevisiae strains with low urea biosynthesis (e.g., EC1118) and lactic acid bacteria (Oenococcus oeni) further degrade citrulline. Field trials show these methods reduce EC by 40–60% in wines .

Q. How do extraction techniques influence the recovery rate of Ethyl Carbamate in GC-MS analysis?

Ethyl acetate salting-out achieves 85–92% recovery in spirits but underperforms in protein-rich matrices (e.g., soy sauce). Solid-phase microextraction (SPME) with Carboxen/PDMS fibers improves sensitivity for low-concentration samples (e.g., beer) but requires >2-hour equilibration .

Q. What statistical approaches are optimal for assessing EC exposure risks in heterogeneous populations?

Margin of Exposure (MOE) calculations using probabilistic models (e.g., @Risk) integrate consumption surveys and contamination data. For Chinese rice wine consumers, MOE values range from 701 (high-intake groups) to 22,388 (general population), with thresholds <10,000 indicating concern .

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